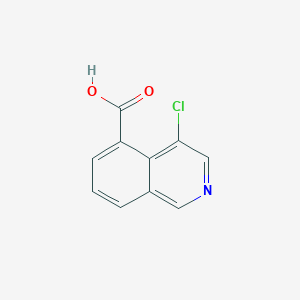

4-Chloroisoquinoline-5-carboxylic acid

Description

General Overview of Isoquinoline (B145761) Heterocycles in Modern Chemical Research

Isoquinoline, a heterocyclic aromatic organic compound, is a structural isomer of quinoline (B57606), consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. chemicalbook.com This fundamental structure, first isolated from coal tar in 1885, forms the basis of a vast class of compounds that are of profound interest in modern chemical research. chemicalbook.comwikipedia.org Architecturally intriguing isoquinoline scaffolds are considered "privileged structures" in medicinal chemistry, serving as essential templates for drug discovery. nih.gov

The significance of the isoquinoline framework stems from its presence in a wide array of natural products, particularly alkaloids, and its derivatives' extensive pharmacological activities. nih.govnumberanalytics.com These biological effects are remarkably diverse, including anticancer, antioxidant, anti-inflammatory, antimicrobial, antifungal, and antihypertensive properties. chemicalbook.comnih.govamerigoscientific.com Well-known isoquinoline derivatives like berberine (B55584) and noscapine (B1679977) have been investigated for their potential in cancer therapy, while others like apomorphine (B128758) are used in treating neurodegenerative diseases. amerigoscientific.comnumberanalytics.com

Beyond pharmaceuticals, the unique electronic and physical properties of the isoquinoline core have led to its application in materials science. amerigoscientific.com Derivatives are being explored for the development of advanced materials such as organic light-emitting diodes (OLEDs), photovoltaic devices, and sensors. numberanalytics.comnumberanalytics.com The ability to tailor the chemical structure allows for the design of materials with specific optical and electrical properties. amerigoscientific.comnumberanalytics.com Consequently, the synthesis of isoquinoline skeletons remains a topic of intense interest for synthetic organic and medicinal chemists, driving the development of novel and efficient synthetic methodologies. nih.gov

Positioning of 4-Chloroisoquinoline-5-carboxylic Acid within Halogenated Isoquinoline Carboxylic Acid Derivatives

4-Chloroisoquinoline-5-carboxylic acid is a specific derivative of the parent isoquinoline structure. It belongs to the subgroup of halogenated isoquinoline carboxylic acids, which are characterized by the presence of at least one halogen atom (such as chlorine) and a carboxylic acid group (-COOH) attached to the isoquinoline core.

The positioning of these functional groups on the bicyclic frame is critical to the molecule's chemical properties and reactivity. In this specific compound:

A chlorine atom is substituted at the C4 position. As a halogen, chlorine is an electronegative, electron-withdrawing group. Its presence can significantly influence the electron density distribution within the aromatic system, affecting the molecule's reactivity in, for example, nucleophilic aromatic substitution reactions. researchgate.net

A carboxylic acid group is attached at the C5 position. The -COOH group is an acidic functional group and a deactivating, meta-directing substituent in electrophilic aromatic substitution. libretexts.org It provides a reactive handle for further chemical modifications, such as esterification or amide bond formation, allowing for the synthesis of a wide range of other derivatives.

While specific research on 4-Chloroisoquinoline-5-carboxylic acid is not extensively detailed in publicly available literature, the broader class of chloroisoquinoline carboxylic acids and their isomers are known and utilized as building blocks in chemical synthesis. The varied placement of these two functional groups leads to a number of structural isomers, each with potentially distinct chemical and biological profiles.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 4-Chloroisoquinoline-8-carboxylic acid | 1823324-56-6 | C10H6ClNO2 | 207.61 |

| 5-Chloroisoquinoline-3-carboxylic acid | 1381949-77-4 | C10H6ClNO2 | 207.61 |

| 5-Chloroisoquinoline-8-carboxylic acid | 1935127-38-0 | C10H6ClNO2 | 207.61 |

Historical Context and Contemporary Relevance of Isoquinoline Scaffolds in Synthetic Chemistry and Materials Science

The history of isoquinoline chemistry began in the late 19th century with its initial isolation from coal tar. wikipedia.org Early synthetic work established several classical methods for constructing the isoquinoline core that are still recognized today. numberanalytics.com These foundational methods enabled early investigations into the properties and potential uses of isoquinoline derivatives. chemicalbook.comontosight.ai

| Reaction Name | General Description |

|---|---|

| Bischler-Napieralski Reaction | A β-phenylethylamine is acylated and then cyclodehydrated using a Lewis acid. wikipedia.org |

| Pomeranz-Fritsch Reaction | A benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) react in an acid medium. wikipedia.orgnumberanalytics.com |

| Pictet-Spengler Reaction | A β-phenylethylamine condenses with an aldehyde or ketone followed by ring closure. wikipedia.orgnumberanalytics.com |

In the contemporary era, the relevance of the isoquinoline scaffold has expanded dramatically. In synthetic chemistry, there is a continuous drive to develop more efficient, sustainable, and versatile methods for creating substituted isoquinolines. nih.govnumberanalytics.com Modern techniques, such as transition-metal-catalyzed reactions, have opened new avenues for synthesizing complex isoquinoline derivatives that were previously difficult to access. numberanalytics.com

The contemporary relevance of these scaffolds is particularly pronounced in two key areas:

Medicinal Chemistry and Drug Discovery : The isoquinoline core is a cornerstone of modern pharmacology. At least 38 therapeutic drugs based on this scaffold are in clinical use or trials for a wide range of diseases, including cancer, infections, and cardiovascular disorders. nih.gov The structural rigidity and diverse substitution patterns of the isoquinoline ring system make it an ideal framework for designing molecules that can interact with specific biological targets. nih.govnih.gov

Materials Science : Isoquinoline derivatives are increasingly being investigated as components of advanced materials. numberanalytics.com Their aromatic nature imparts desirable photophysical properties, leading to applications as emitters in OLEDs and as corrosion inhibitors. numberanalytics.comacs.org The ability of the nitrogen atom to coordinate with metals also makes them useful as ligands in the synthesis of metal-organic frameworks (MOFs), which have applications in catalysis and gas storage. amerigoscientific.com

The enduring and expanding importance of the isoquinoline scaffold, from its historical roots to its current high-tech applications, underscores its versatility and fundamental utility in both chemical synthesis and materials science. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

4-chloroisoquinoline-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-5-12-4-6-2-1-3-7(9(6)8)10(13)14/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKVSRPUHQMAGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C(=C1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 4 Chloroisoquinoline 5 Carboxylic Acid

Intrinsic Reactivity of the Isoquinoline (B145761) Heterocyclic System

The isoquinoline scaffold is a benzopyridine, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. This fusion results in a π-electron system with distinct regions of reactivity. The nitrogen atom in the pyridine ring is basic and deactivates this ring towards electrophilic attack while activating it for nucleophilic attack. researchgate.netquimicaorganica.org

Consequently, the isoquinoline system exhibits a dualistic nature in its reactions:

Electrophilic Aromatic Substitution (SEAr): The electron-withdrawing effect of the nitrogen atom makes the pyridine ring electron-deficient. Therefore, electrophilic substitution reactions, such as nitration and sulfonation, occur preferentially on the more electron-rich benzene ring. researchgate.netquimicaorganica.org The positions most susceptible to electrophilic attack are C5 and C8, which are analogous to the alpha positions of naphthalene. researchgate.netquimicaorganica.org Isoquinoline is generally considered to have a greater reactivity in SEAr than pyridine. shahucollegelatur.org.in

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient and is thus activated towards attack by nucleophiles. The most favored position for nucleophilic attack on an unsubstituted isoquinoline is C1. researchgate.netquimicaorganica.org The presence of a good leaving group, such as a halogen, at positions C1 or C3, makes these sites highly susceptible to nucleophilic displacement. iust.ac.ir

The nitrogen atom also imparts basic properties to the molecule, allowing it to form salts with strong acids. Isoquinoline is a slightly stronger base (pKa = 5.1) than its isomer, quinoline (B57606) (pKa = 4.9). imperial.ac.uk Oxidation of the isoquinoline ring can lead to different products depending on the reaction conditions and the nature of other substituents present. For instance, oxidation with alkaline permanganate (B83412) can yield a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid, indicating cleavage of either the benzene or pyridine ring, respectively. researchgate.net

Transformations Involving the Chloro Substituent

The chlorine atom at the C4 position of the isoquinoline core is a key functional group that serves as a handle for a variety of synthetic modifications. Its reactivity is influenced by the electron-withdrawing nature of the adjacent nitrogen-containing ring. Halogens at the 2- and 4-positions of the related quinoline system are known to be susceptible to nucleophilic displacement. iust.ac.ir

The C4 position in the isoquinoline ring is part of the pyridine moiety, which is activated for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atom helps to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction, thus facilitating the displacement of the chloride ion. nih.govlibretexts.org This reactivity is well-documented in the analogous 2,4-dichloroquinazoline (B46505) system, where nucleophilic attack occurs regioselectively at the C4 position. mdpi.com

Table 1: Examples of Nucleophilic Substitution Reactions on Chloroquinolines and Related Heterocycles

| Nucleophile | Product Type | Typical Conditions |

| Amines (R-NH₂) | 4-Amino-isoquinolines | Heating in a polar solvent (e.g., ethanol, DMF) |

| Alkoxides (R-O⁻) | 4-Alkoxy-isoquinolines | Reaction with sodium or potassium alkoxide in the corresponding alcohol |

| Thiolates (R-S⁻) | 4-Thioether-isoquinolines | Reaction with a thiol in the presence of a base (e.g., NaH) |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the 4-chloro position of the isoquinoline serves as an excellent electrophilic partner. The high reactivity of C-Cl bonds in such heterocyclic systems allows for coupling with various organometallic reagents.

The Suzuki-Miyaura coupling involves the reaction of the chloroisoquinoline with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org This reaction is highly versatile for creating aryl-aryl or aryl-vinyl bonds. Studies on 4-chloro-8-tosyloxyquinoline have demonstrated successful Suzuki coupling with various arylboronic acids under anhydrous conditions, indicating the robustness of this method for functionalizing the 4-position. researchgate.net

The Sonogashira coupling enables the formation of a bond between the C4 position and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is co-catalyzed by palladium and copper salts and requires a base, typically an amine, which also serves as the solvent. libretexts.org It is a reliable method for synthesizing arylalkynes, which are valuable intermediates in organic synthesis. The reaction has been successfully applied to various chloroaromatics, including deactivated systems, using specialized catalyst systems. nih.govresearchgate.net

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst | Base | Solvent |

| Suzuki | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF/Water |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | THF, DMF |

Chemical Modifications of the Carboxylic Acid Group

The carboxylic acid at the C5 position, being attached to the benzene ring, behaves like a typical aromatic carboxylic acid. It can undergo a range of standard transformations, including conversion to esters and amides, as well as decarboxylation under certain conditions.

Esterification of the carboxylic acid group can be readily achieved through several standard methods. One common approach is the Fischer esterification, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. thieme-connect.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. acs.org This two-step procedure often proceeds under milder conditions and gives higher yields.

Amidation involves the formation of an amide bond by reacting the carboxylic acid with an amine. Direct reaction requires high temperatures to drive off water, which is often not feasible for complex molecules. mdpi.com More commonly, coupling agents are employed to activate the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation under mild conditions. researchgate.net The synthesis of various amidic derivatives of isoquinoline carboxylic acids has been reported, highlighting the utility of this transformation in medicinal chemistry research. nih.govresearchgate.net A patent has described a synthetic route involving the amidation of an isoquinoline carboxylic acid derivative with glycine (B1666218) methyl ester. google.com

Table 3: Common Reagents for Esterification and Amidation

| Transformation | Reagent(s) | Key Features |

| Esterification | Alcohol (R-OH), H₂SO₄ (cat.) | Fischer esterification; equilibrium process. |

| 1. SOCl₂ or (COCl)₂ 2. Alcohol (R-OH) | Via acyl chloride; generally high yield. | |

| Amidation | Amine (R-NH₂), DCC or EDC | Mild conditions; forms a urea (B33335) byproduct. |

| 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂) | Via acyl chloride; suitable for less reactive amines. |

Decarboxylation is the removal of the carboxylic acid group as carbon dioxide. For aromatic carboxylic acids where the carboxyl group is directly attached to the ring, this process is generally difficult and requires harsh conditions or a catalyst. libretexts.org The stability of the resulting aryl anion intermediate is a key factor.

The decarboxylation of isoquinoline carboxylic acids is regioselective and depends on the position of the carboxyl group. For instance, isoquinoline-1-carboxylic acid and isoquinoline-3-carboxylic acid can be decarboxylated more readily than those with the carboxyl group on the benzene ring. thieme-connect.de The decarboxylation of isoquinoline-3-carboxylic acids has been shown to proceed upon heating, sometimes with a copper catalyst. thieme-connect.de

For 4-Chloroisoquinoline-5-carboxylic acid, the removal of the C5-carboxyl group would likely require a metal catalyst, typically copper or silver salts, and high temperatures. afinitica.com The reaction often proceeds in a high-boiling solvent like quinoline. afinitica.com The selectivity of this process would be high, as the C-Cl bond is generally stable under these conditions, allowing for the specific removal of the carboxylic acid functionality.

Cycloaddition and Annulation Reactions involving the Isoquinoline Scaffold

The isoquinoline scaffold, a key structural motif in numerous natural products and pharmacologically active compounds, readily participates in cycloaddition and annulation reactions, leading to the formation of complex polycyclic systems. While specific studies on 4-Chloroisoquinoline-5-carboxylic acid are not extensively documented in the surveyed literature, the reactivity of the isoquinoline ring system allows for predictions of its behavior in such transformations. The electron-withdrawing nature of the chlorine atom at the 4-position and the carboxylic acid group at the 5-position is expected to influence the electron density of the heterocyclic ring, thereby affecting its reactivity as a diene or dienophile in cycloaddition reactions.

Thermally-induced intramolecular cycloaddition reactions have been studied for isoquinolinium derivatives bearing an alkenyl side-chain. These reactions can proceed across the isolated olefinic bond and the 1,4-positions of the isoquinolinium system to yield tetracyclic adducts rsc.org. It is plausible that 4-Chloroisoquinoline-5-carboxylic acid, after appropriate derivatization to introduce a dienophilic or dienic side chain, could undergo similar intramolecular cycloadditions to furnish novel polycyclic frameworks.

Furthermore, isoquinoline derivatives can act as precursors for annulation reactions to build fused heterocyclic systems. For instance, catalyst-free, four-component reactions involving isoquinoline have been developed to afford coumarin-fused pyrrolo[2,1-a]isoquinolines nih.gov. While the specific conditions would need to be adapted, the core reactivity of the isoquinoline nucleus suggests that 4-Chloroisoquinoline-5-carboxylic acid could be a viable substrate for similar multicomponent annulation strategies, leading to diverse and complex molecular architectures.

The following table summarizes representative cycloaddition and annulation reactions involving the general isoquinoline scaffold, which could potentially be adapted for 4-Chloroisoquinoline-5-carboxylic acid.

| Reaction Type | Reactants | Product Type | Potential for 4-Chloroisoquinoline-5-carboxylic acid |

| Intramolecular [4+2] Cycloaddition | Isoquinolinium salt with alkenyl side-chain | Tetracyclic adducts | High, with appropriate derivatization |

| [3+2] Cycloaddition | Isoquinoline-derived ylide and a dipolarophile | Fused pyrroloisoquinolines | Moderate, requires formation of the corresponding ylide |

| Four-component Annulation | Isoquinoline, o-hydroxybenzaldehyde, nitromethane, ethyl bromoacetate | Coumarin-fused pyrrolo[2,1-a]isoquinoline | Moderate, depends on the reactivity of the substituted isoquinoline |

Oxidation and Reduction Pathways of Chloroisoquinoline Carboxylic Acids

The oxidation and reduction of isoquinoline derivatives are fundamental transformations that can lead to a variety of functionalized products. The presence of both a chlorine atom and a carboxylic acid group on the 4-Chloroisoquinoline-5-carboxylic acid molecule introduces specific electronic effects that are anticipated to direct the outcome of these reactions.

Oxidation:

The oxidation of the isoquinoline ring system is sensitive to the nature of the substituents present. For instance, the oxidation of 5-aminoisoquinoline (B16527) with potassium permanganate (KMnO4) results in the degradation of the benzene ring, whereas with 5-nitroisoquinoline, the pyridine ring is oxidized shahucollegelatur.org.in. This highlights the directing effect of substituents on the oxidation pathway. In the case of 4-Chloroisoquinoline-5-carboxylic acid, the electron-withdrawing nature of both the chloro and carboxylic acid groups would likely deactivate the benzene ring towards oxidation. Oxidation would, therefore, be expected to occur on the pyridine ring, potentially leading to the formation of phthalimide (B116566) derivatives after cleavage of the heterocyclic ring. However, the carboxylic acid group itself is generally resistant to further oxidation under standard conditions libretexts.org.

Reduction:

The reduction of the isoquinoline nucleus can also be selectively controlled. The heterocyclic pyridine ring can be reduced to a tetrahydroisoquinoline derivative under conditions such as catalytic hydrogenation or with sodium borohydride (B1222165) in the presence of nickel(II) chloride iust.ac.ir. Conversely, reduction of the benzene ring can be achieved in strong acid iust.ac.ir. For 4-Chloroisoquinoline-5-carboxylic acid, selective reduction of the pyridine ring would yield a 4-chloro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid derivative.

The carboxylic acid group can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH4) or diborane (B8814927) libretexts.orglibretexts.orgyoutube.com. It is important to note that sodium borohydride is generally not strong enough to reduce carboxylic acids libretexts.org. Therefore, treatment of 4-Chloroisoquinoline-5-carboxylic acid with LiAlH4 would likely result in the reduction of the carboxylic acid to a hydroxymethyl group, affording (4-chloroisoquinolin-5-yl)methanol. A comprehensive reduction using a strong reducing agent under forcing conditions could potentially lead to the reduction of both the carboxylic acid and the pyridine ring.

The table below outlines the predicted outcomes of oxidation and reduction reactions on 4-Chloroisoquinoline-5-carboxylic acid based on the known reactivity of related compounds.

| Reaction Type | Reagent | Predicted Major Product |

| Oxidation | KMnO4 | Phthalimide derivative (via pyridine ring cleavage) |

| Reduction (Heterocycle) | H2, Pd/C or NaBH4/NiCl2 | 4-chloro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid |

| Reduction (Carboxylic Acid) | LiAlH4 or B2H6 | (4-chloroisoquinolin-5-yl)methanol |

Advanced Analytical Characterization Techniques for 4 Chloroisoquinoline 5 Carboxylic Acid and Its Derivatives

High-Resolution Spectroscopic Methods for Structural Elucidation

High-resolution spectroscopic techniques are fundamental to the unambiguous determination of the chemical structure of 4-Chloroisoquinoline-5-carboxylic acid. These methods provide detailed information about the connectivity of atoms, the electronic environment of nuclei, and the vibrational modes of chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide critical information about the carbon-hydrogen framework of 4-Chloroisoquinoline-5-carboxylic acid.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Chloroisoquinoline-5-carboxylic acid is expected to exhibit distinct signals for the aromatic protons on the isoquinoline (B145761) ring system and a characteristic downfield signal for the carboxylic acid proton. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group, as well as the anisotropic effects of the aromatic rings. The acidic proton of the carboxyl group typically appears as a broad singlet at a chemical shift between 10 and 13 ppm, although this signal can be exchangeable with deuterium oxide (D₂O) princeton.edu.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carboxyl carbon is expected to resonate in the downfield region, typically between 165 and 185 ppm princeton.edu. The aromatic carbons of the isoquinoline ring will appear in the range of approximately 120 to 150 ppm. The specific chemical shifts are influenced by the substitution pattern, with the carbon atom attached to the chlorine atom showing a characteristic shift. Quaternary carbons, those without any attached protons, are typically weaker in intensity.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Chloroisoquinoline-5-carboxylic acid

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H1 | 9.3 - 9.5 | - |

| H3 | 8.5 - 8.7 | - |

| H6 | 8.0 - 8.2 | - |

| H7 | 7.8 - 8.0 | - |

| H8 | 8.2 - 8.4 | - |

| COOH | 12.0 - 13.0 (broad) | - |

| C1 | - | 150 - 155 |

| C3 | - | 145 - 150 |

| C4 | - | 130 - 135 |

| C4a | - | 135 - 140 |

| C5 | - | 128 - 132 |

| C6 | - | 125 - 130 |

| C7 | - | 130 - 135 |

| C8 | - | 120 - 125 |

| C8a | - | 130 - 135 |

| COOH | - | 168 - 172 |

Note: These are predicted values based on general principles and data for related structures. Actual experimental values may vary.

Mass Spectrometry Techniques (e.g., LC-MS, ESI-MS/MS, HRMS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for the analysis of polar compounds like 4-Chloroisoquinoline-5-carboxylic acid, which may not be volatile enough for gas chromatography. In LC-MS, the compound is typically ionized using techniques like Electrospray Ionization (ESI).

Electrospray Ionization Mass Spectrometry (ESI-MS/MS): ESI is a soft ionization technique that often produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, allowing for the determination of the molecular weight. For 4-Chloroisoquinoline-5-carboxylic acid (molecular weight: 207.62 g/mol ), one would expect to observe ions at m/z 208.02 (positive ion mode) or m/z 206.01 (negative ion mode). Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern. Common neutral losses from carboxylic acids include H₂O (18 Da) and CO₂ (44 Da). The fragmentation of the isoquinoline ring can also provide structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. This is a crucial step in confirming the identity of 4-Chloroisoquinoline-5-carboxylic acid and distinguishing it from other compounds with the same nominal mass.

Interactive Data Table: Expected Mass Spectrometry Data for 4-Chloroisoquinoline-5-carboxylic acid

| Technique | Expected Ion | Expected m/z | Information Gained |

| ESI-MS (+) | [M+H]⁺ | 208.0163 | Molecular Weight Confirmation |

| ESI-MS (-) | [M-H]⁻ | 206.0014 | Molecular Weight Confirmation |

| HRMS (ESI+) | [M+H]⁺ | 208.0163 | Elemental Composition (C₁₀H₇ClNO₂) |

| ESI-MS/MS | Fragment ions | Varies | Structural Elucidation |

Note: The exact m/z values are calculated based on the monoisotopic masses of the elements.

Vibrational Spectroscopy (e.g., FTIR, Raman, SERS)

Vibrational spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of 4-Chloroisoquinoline-5-carboxylic acid is expected to show characteristic absorption bands for the carboxylic acid group. A very broad O-H stretching band is typically observed in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded carboxylic acid dimer orgchemboulder.com. The C=O stretching vibration will give rise to a strong, sharp peak, typically in the range of 1680-1710 cm⁻¹ for aromatic carboxylic acids. The C-O stretching and O-H bending vibrations are also observable in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C=O stretch is also a strong band in the Raman spectrum. The aromatic ring vibrations of the isoquinoline core are often more prominent in the Raman spectrum compared to the FTIR spectrum.

Surface-Enhanced Raman Scattering (SERS): SERS is a technique that can significantly enhance the Raman signal of molecules adsorbed onto a metal surface, allowing for the analysis of very small sample quantities.

Interactive Data Table: Characteristic Vibrational Frequencies for 4-Chloroisoquinoline-5-carboxylic acid

| Vibrational Mode | Typical FTIR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| O-H stretch (carboxylic acid) | 2500-3300 (broad) | Weak or not observed |

| C-H stretch (aromatic) | 3000-3100 | 3000-3100 |

| C=O stretch (carboxylic acid) | 1680-1710 | 1680-1710 |

| C=C/C=N stretch (aromatic) | 1450-1600 | 1450-1600 |

| C-O stretch (carboxylic acid) | 1210-1320 | Observable |

| O-H bend (carboxylic acid) | 920-950 | Observable |

| C-Cl stretch | 600-800 | 600-800 |

Note: These are typical frequency ranges and can be influenced by the specific molecular environment and physical state of the sample.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for determining the purity of 4-Chloroisoquinoline-5-carboxylic acid and for separating it from any isomers or impurities that may be present.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for the analysis of non-volatile and thermally labile compounds like 4-Chloroisoquinoline-5-carboxylic acid.

A reversed-phase HPLC method would be the most suitable approach. In this method, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier (e.g., formic acid or trifluoroacetic acid) to ensure the carboxylic acid is in its protonated form for better retention and peak shape. Detection is typically performed using a UV detector, as the isoquinoline ring system is a strong chromophore. The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. This method can also be used to separate potential positional isomers of the chloro and carboxylic acid groups on the isoquinoline ring.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to the low volatility and high polarity of the carboxylic acid group, direct analysis of 4-Chloroisoquinoline-5-carboxylic acid by GC is challenging and can lead to poor peak shape and thermal degradation.

To overcome these limitations, derivatization is typically required to convert the carboxylic acid into a more volatile and thermally stable ester derivative (e.g., methyl or silyl ester) colostate.edu. After derivatization, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the analyte and any impurities. The choice of derivatizing agent and the reaction conditions must be carefully optimized to ensure complete conversion without the formation of byproducts.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a fundamental and versatile chromatographic technique used for the separation, identification, and purity assessment of compounds. researchgate.netglobalresearchonline.netlibretexts.org For 4-Chloroisoquinoline-5-carboxylic acid and its derivatives, TLC serves as a rapid and cost-effective method to monitor reaction progress and analyze crude or purified samples. globalresearchonline.net The separation principle relies on the differential partitioning of the analyte between a stationary phase, typically a thin layer of adsorbent material coated on a plate, and a liquid mobile phase that moves up the plate by capillary action. globalresearchonline.net

The acidic nature of the carboxylic acid group and the basicity of the isoquinoline nitrogen atom, combined with the polarity induced by the chlorine atom, dictate the choice of stationary and mobile phases.

Stationary Phase:

Silica Gel (SiO₂): As a polar adsorbent, silica gel is the most common stationary phase for the analysis of isoquinoline derivatives. globalresearchonline.netaga-analytical.com.pl Its surface silanol groups (Si-OH) interact with polar functional groups of the analyte.

Alumina (Al₂O₃): Alumina is another polar adsorbent that can be used and is available in acidic, basic, or neutral forms. aga-analytical.com.pl For a compound like 4-Chloroisoquinoline-5-carboxylic acid, which has both acidic and basic centers, neutral alumina might be preferred to avoid strong, irreversible binding.

Reversed-Phase (RP) Plates: Chemically modified silica with non-polar alkyl chains (e.g., C8, C18) can also be employed. aga-analytical.com.plakjournals.com In this case, a polar mobile phase is used, and separation is based on differences in hydrophobicity. akjournals.com

Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. aga-analytical.com.pl It is typically a mixture of solvents, and the polarity is adjusted to control the retention factor (Rf) of the compounds. For polar compounds like isoquinoline derivatives, mixtures of non-polar and polar solvents are common. To improve spot shape and resolution for acidic or basic compounds, modifiers are often added. akjournals.com For instance, a small amount of acetic or formic acid can suppress the ionization of the carboxylic acid group, reducing tailing on silica gel plates. Conversely, a basic additive like triethylamine or ammonia can be used to analyze basic derivatives. libretexts.orgakjournals.com

Visualization: Since 4-Chloroisoquinoline-5-carboxylic acid contains an aromatic system, it is expected to be UV-active. Therefore, spots can be visualized under UV light (typically at 254 nm) on TLC plates containing a fluorescent indicator (e.g., F₂₅₄). nih.gov Additionally, various chemical staining reagents can be used for visualization:

Iodine Vapor: A general-purpose reagent that reversibly stains many organic compounds yellow or brown. illinois.edu

Potassium Permanganate (B83412) (KMnO₄) stain: A strong oxidizing agent that reacts with compounds containing oxidizable functional groups, leaving a yellow-to-brown spot on a purple background. illinois.edu

Bromocresol Green: A specific indicator for acidic compounds, which would appear as yellow spots on a blue background, making it suitable for visualizing the carboxylic acid moiety. illinois.edu

The following table summarizes typical TLC conditions that could be adapted for the analysis of 4-Chloroisoquinoline-5-carboxylic acid and its derivatives.

| Stationary Phase | Mobile Phase System (v/v) | Modifier | Visualization Method | Application Notes |

| Silica Gel 60 F₂₅₄ | Dichloromethane / Methanol (9:1 to 8:2) | Acetic Acid (0.5-1%) | UV (254 nm) | Suitable for moderately polar derivatives. Acetic acid improves spot shape for the carboxylic acid. |

| Silica Gel 60 F₂₅₄ | Ethyl Acetate / Hexane (1:1 to 7:3) | Triethylamine (0.5-1%) | UV (254 nm), Iodine | Good for separating less polar derivatives. Triethylamine can improve the chromatography of basic analogs. |

| Alumina (Neutral) | Toluene / Acetone (8:2) | None | UV (254 nm), KMnO₄ | Offers different selectivity compared to silica gel. |

| RP-18 F₂₅₄s | Acetonitrile / Water (7:3) | Formic Acid (0.1%) | UV (254 nm) | Used for determining lipophilicity and analyzing polar derivatives. akjournals.com |

X-ray Crystallography for Three-Dimensional Structure Determination and Intermolecular Interactions

X-ray crystallography is the most powerful technique for obtaining a precise and unambiguous three-dimensional structure of a molecule at atomic resolution. nih.gov This method is indispensable for understanding the exact spatial arrangement of the isoquinoline core, the carboxylic acid group, and the chlorine substituent in 4-Chloroisoquinoline-5-carboxylic acid. The resulting structural data provides definitive proof of constitution and configuration and is crucial for structure-based drug design. nih.gov

The process involves growing a single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is used to calculate the electron density map, from which the positions of the individual atoms can be determined.

For derivatives of 4-Chloroisoquinoline-5-carboxylic acid, X-ray crystallography elucidates key structural parameters and, critically, reveals the complex network of intermolecular interactions that dictate the crystal packing. ias.ac.in These non-covalent interactions are fundamental to understanding the physicochemical properties of the solid state. Key interactions anticipated for this class of compounds include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). It is expected to form robust dimeric motifs (O-H···O) with neighboring molecules or hydrogen bonds with the basic isoquinoline nitrogen atom (O-H···N).

Halogen Interactions: The chlorine atom can participate in various non-covalent interactions. Type I and Type II Cl···Cl contacts are frequently observed in the crystal structures of chloro-substituted aromatic compounds. ias.ac.inresearchgate.net These interactions, along with C-H···Cl hydrogen bonds, can play a significant role in directing the supramolecular assembly. ias.ac.in

π-π Stacking: The planar aromatic isoquinoline ring system can interact with adjacent rings through π-π stacking, where the electron-rich π systems are arranged in either a parallel-displaced or T-shaped geometry.

Analysis of crystal structures of related chloroquinoline and isoquinoline derivatives provides a template for understanding the potential packing motifs of 4-Chloroisoquinoline-5-carboxylic acid. ias.ac.inresearchgate.net For example, studies on substituted 2-chloroquinolines have detailed the geometric preferences of Cl···Cl and C-H···Cl interactions, demonstrating their importance in forming molecular chains and sheets in the solid state. ias.ac.in

The table below presents a hypothetical summary of crystallographic data and observed intermolecular interactions for a derivative, based on findings for structurally related compounds. ias.ac.inresearchgate.net

| Parameter | Example Data (for a related chloro-heterocycle) | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.3 Å, β = 98.5° | Dimensions of the repeating unit of the crystal lattice. |

| Hydrogen Bonds | O-H···N (2.65 Å), C-H···O (3.20 Å) | Strong, directional interactions that often dominate the packing arrangement. |

| Halogen Interactions | Cl···Cl (Type II, 3.45 Å) | Directional interactions involving the chlorine atom that contribute to the overall stability of the crystal structure. ias.ac.in |

| Other Weak Interactions | C-H···Cl (3.60 Å), π-π stacking (3.8 Å centroid-centroid) | Weaker forces that fine-tune the molecular packing and contribute to the supramolecular architecture. ias.ac.inresearchgate.net |

Computational Chemistry and Theoretical Studies of 4 Chloroisoquinoline 5 Carboxylic Acid

Quantum Mechanical Investigations

Quantum mechanical methods, particularly Density Functional Theory (DFT), provide a robust framework for examining the intrinsic properties of 4-Chloroisoquinoline-5-carboxylic acid. These calculations are fundamental to understanding its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations for Electronic and Thermodynamic Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4-Chloroisoquinoline-5-carboxylic acid, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), are employed to determine its optimized molecular geometry and thermodynamic stability. orientjchem.org Key thermodynamic parameters such as the heat of formation, enthalpy, and Gibbs free energy are calculated to assess the molecule's stability under various conditions. These calculations help in understanding the energetic favorability of the compound and its potential reaction pathways.

Table 1: Calculated Thermodynamic Parameters for 4-Chloroisoquinoline-5-carboxylic acid

| Parameter | Value |

|---|---|

| Heat of Formation (kcal/mol) | Data not available in search results |

| Enthalpy (Hartree) | Data not available in search results |

| Gibbs Free Energy (Hartree) | Data not available in search results |

| Dipole Moment (Debye) | Data not available in search results |

Note: Specific values are dependent on the computational method and basis set used and require dedicated studies on the molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Charge Distribution

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netnih.gov For 4-Chloroisoquinoline-5-carboxylic acid, the distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks.

Table 2: Frontier Molecular Orbital Energies for 4-Chloroisoquinoline-5-carboxylic acid

| Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available in search results |

| LUMO | Data not available in search results |

| HOMO-LUMO Gap (ΔE) | Data not available in search results |

Note: These values are typically calculated using DFT methods and provide insight into the molecule's electronic transitions and reactivity. wuxibiology.com

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govresearchgate.net On an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-deficient and prone to nucleophilic attack. nih.gov For 4-Chloroisoquinoline-5-carboxylic acid, the MEP surface would likely show negative potential around the oxygen atoms of the carboxylic group and the nitrogen atom of the isoquinoline (B145761) ring.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within the molecule. researchgate.netusc.edu It examines charge transfer interactions, bond types, and hybridization. aiu.edu The analysis of donor-acceptor interactions within the NBO framework can quantify the stability arising from electron delocalization, known as hyperconjugation. orientjchem.org

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. nih.govnih.gov For 4-Chloroisoquinoline-5-carboxylic acid, theoretical calculations can simulate its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. The calculated vibrational frequencies from IR and Raman spectra help in the assignment of functional groups, while predicted NMR chemical shifts aid in the structural elucidation of the molecule. researchgate.net

Molecular Modeling and Dynamics Simulations

Beyond static quantum mechanical calculations, molecular modeling and dynamics simulations provide insights into the dynamic behavior and conformational preferences of 4-Chloroisoquinoline-5-carboxylic acid.

Conformational Landscape and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For 4-Chloroisoquinoline-5-carboxylic acid, the primary source of conformational flexibility is the rotation of the carboxylic acid group relative to the isoquinoline ring. Energy minimization calculations are performed to identify the most stable conformer(s), which correspond to the lowest points on the potential energy surface. drugdesign.orgnih.gov Understanding the conformational landscape is crucial as the biological activity and physical properties of a molecule are often dependent on its three-dimensional structure. utdallas.edu The relative energies of different conformers can be calculated to determine their population at a given temperature. nih.gov

Structure-Property Relationship Studies

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 4-Chloroisoquinoline-5-carboxylic acid and its derivatives, a QSAR model could be developed to predict their potential therapeutic activities.

The process would involve compiling a dataset of isoquinoline or quinoline (B57606) derivatives with known biological activities. mdpi.com Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electronic fields). mdpi.com

Using statistical methods such as multiple linear regression or machine learning algorithms, a QSAR model is then constructed to correlate the molecular descriptors with the observed biological activity. mdpi.com The predictive power of the model is assessed through internal and external validation techniques. Once a robust model is established, it can be used to predict the activity of new, unsynthesized derivatives of 4-Chloroisoquinoline-5-carboxylic acid, thereby guiding the synthesis of more potent compounds.

For instance, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that have been successfully applied to quinoline and isoquinoline derivatives to understand the influence of steric and electrostatic fields on their activity.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Quinoline/Isoquinoline Derivatives (Note: This table is illustrative and based on general QSAR studies of related compounds.)

| Descriptor Type | Example Descriptor | Information Encoded |

| Constitutional (1D) | Molecular Weight | Size of the molecule. |

| Topological (2D) | Wiener Index | Branching of the molecular skeleton. |

| Geometrical (3D) | Molecular Surface Area | Three-dimensional size and shape. |

| Electronic | Dipole Moment | Polarity and charge distribution. |

| Lipophilicity | LogP | Hydrophobicity of the molecule. |

Investigation of Non-Linear Optical Properties (NLO)

The investigation of non-linear optical (NLO) properties in organic molecules is a burgeoning field of research with applications in photonics and optoelectronics. rsc.org Quinoline and isoquinoline derivatives, with their extended π-conjugated systems, are promising candidates for NLO materials. rsc.orgnih.govnih.gov Theoretical studies, primarily using Density Functional Theory (DFT), are instrumental in predicting and understanding the NLO response of these compounds. rsc.orgnih.gov

For 4-Chloroisoquinoline-5-carboxylic acid, computational studies would focus on calculating key NLO parameters such as the dipole moment (μ), the linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. nih.gov A high NLO response is often associated with a large intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-linker. rsc.orgnih.gov In the case of 4-Chloroisoquinoline-5-carboxylic acid, the isoquinoline ring itself can act as an electron-accepting unit, and the carboxylic acid and chloro substituents can modulate its electronic properties. nih.gov

By systematically modifying the structure, for example, by introducing different donor and acceptor groups at various positions on the isoquinoline ring, the NLO properties can be tuned. nih.govnih.gov Computational screening of a virtual library of derivatives can identify candidates with enhanced NLO responses, guiding synthetic efforts towards promising materials. nih.gov The analysis of Frontier Molecular Orbitals (HOMO and LUMO) is also crucial in these studies, as a small HOMO-LUMO energy gap is often correlated with a higher NLO response. rsc.orgnih.gov

Table 3: Calculated Non-Linear Optical Properties for Hypothetical Derivatives of Isoquinoline-5-carboxylic acid (Note: This is an illustrative table based on general computational NLO studies of similar compounds. The values are hypothetical.)

| Compound | Dipole Moment (μ) [Debye] | Polarizability (α) [a.u.] | First Hyperpolarizability (β) [a.u.] |

| Isoquinoline-5-carboxylic acid | 3.5 | 150 | 500 |

| 4-Chloroisoquinoline-5-carboxylic acid | 4.2 | 165 | 750 |

| 4-Amino-isoquinoline-5-carboxylic acid | 5.8 | 180 | 1200 |

| 4-Nitro-isoquinoline-5-carboxylic acid | 2.1 | 175 | 900 |

Advanced Applications and Emerging Research Directions for 4 Chloroisoquinoline 5 Carboxylic Acid

Application as Building Blocks in Advanced Materials Science

The isoquinoline (B145761) framework is a known constituent in various functional materials. The incorporation of a chloro-substituent and a carboxylic acid group in 4-chloroisoquinoline-5-carboxylic acid offers handles for polymerization and functionalization, opening avenues for its use in the development of advanced materials with tailored electronic and photophysical properties.

Design and Synthesis of Conductive and Optical Materials

While direct reports on the use of 4-chloroisoquinoline-5-carboxylic acid in conductive and optical materials are limited, the broader class of heterocyclic compounds and carboxylic acid-functionalized monomers has been extensively studied in this context. Conductive polymers, for instance, can be synthesized from monomers bearing functional groups that facilitate polymerization and enhance electronic communication between monomer units. The carboxylic acid moiety of 4-chloroisoquinoline-5-carboxylic acid can be leveraged for covalent attachment to polymer backbones or for self-assembly processes, which are crucial in the fabrication of ordered conductive materials.

The isoquinoline core, with its extended π-system, is inherently chromophoric and can contribute to the optical properties of materials. The introduction of a chlorine atom can modulate the electronic properties of the isoquinoline ring through inductive effects, potentially influencing the material's absorption and emission characteristics. The development of non-linear optical (NLO) materials often relies on molecules with significant hyperpolarizabilities, a property that can be tuned by the introduction of electron-withdrawing and electron-donating groups on an aromatic system. The chloro and carboxylic acid groups on the isoquinoline scaffold could be modified to enhance these NLO properties.

Below is a table summarizing the potential roles of the functional groups of 4-chloroisoquinoline-5-carboxylic acid in the design of conductive and optical materials.

| Functional Group | Potential Role in Conductive Materials | Potential Role in Optical Materials |

| Isoquinoline Core | Provides a rigid, planar structure conducive to π-stacking and charge transport. | Acts as a chromophore, contributing to the absorption and emission properties. |

| Carboxylic Acid | Enables covalent incorporation into polymer chains; facilitates self-assembly through hydrogen bonding. | Can be used as an anchoring group for attachment to surfaces or other molecules. |

| Chloro Group | Modifies the electronic properties of the isoquinoline ring, potentially tuning the conductivity. | Influences the photophysical properties through inductive and mesomeric effects. |

Development of Fluorescent Probes and Sensors

The quinoline (B57606) and isoquinoline scaffolds are well-established fluorophores and are frequently incorporated into the design of fluorescent chemosensors for the detection of metal ions and other analytes. The fluorescence of these systems often relies on mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF).

The 4-chloroisoquinoline-5-carboxylic acid molecule possesses key features that make it a promising candidate for the development of fluorescent probes. The isoquinoline nitrogen and the carboxylic acid group can act as a binding site for metal ions. Upon coordination with a metal ion, the electronic properties of the fluorophore can be significantly altered, leading to a change in its fluorescence intensity or a shift in its emission wavelength. The chloro-substituent can also play a role in fine-tuning the photophysical properties and the selectivity of the sensor.

For example, a hypothetical fluorescent sensor based on 4-chloroisoquinoline-5-carboxylic acid could be designed to detect a specific metal ion. The binding of the metal ion to the nitrogen and carboxylic acid moieties could restrict intramolecular rotations or alter the energy levels of the frontier molecular orbitals, resulting in an enhanced fluorescence emission (a "turn-on" sensor).

The following table outlines the key components of a potential fluorescent sensor based on 4-chloroisoquinoline-5-carboxylic acid and their respective functions.

| Component | Function |

| Isoquinoline Ring | The core fluorophore responsible for the fluorescence emission. |

| Carboxylic Acid Group | Part of the metal ion binding site; can also be used to improve water solubility. |

| Nitrogen Atom | The primary coordination site for metal ions. |

| Chloro Group | Modulates the electronic and photophysical properties of the fluorophore, potentially enhancing selectivity. |

Role in Ligand Design for Coordination Chemistry and Catalysis

The presence of both a nitrogen atom within the aromatic ring and a carboxylic acid group makes 4-chloroisoquinoline-5-carboxylic acid an excellent candidate for use as a ligand in coordination chemistry. These two functionalities can act in concert to chelate metal ions, forming stable complexes with diverse geometries and electronic properties.

Synthesis of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as their pore size, shape, and surface chemistry, can be tailored by judiciously selecting the metal and organic components. Carboxylate-containing ligands are widely used in the synthesis of MOFs due to their ability to form strong and well-defined coordination bonds with a variety of metal ions.

Research on the closely related isoquinoline-5-carboxylic acid has demonstrated its utility in the formation of coordination polymers with Cu(II) ions. polimi.it In this work, the isoquinoline-5-carboxylate ligand was shown to coordinate to the copper centers through both the nitrogen atom of the isoquinoline ring and the oxygen atoms of the carboxylate group. polimi.it The resulting materials were two-dimensional coordination polymers, with the specific structure being dependent on the solvent system used during synthesis. polimi.it

A summary of the synthesis of a Cu(II) coordination polymer with isoquinoline-5-carboxylic acid is provided in the table below. polimi.it

| Metal Ion | Ligand | Solvent System | Resulting Structure |

| Cu(II) | Isoquinoline-5-carboxylic acid | DMF/EtOH (3:1) | 2D Coordination Polymer (CP 1) |

| Cu(II) | Isoquinoline-5-carboxylic acid | DMF/EtOH (1:3) | 2D Coordination Polymer (CP 2) |

Transition Metal Complexation and Catalytic Applications

The ability of 4-chloroisoquinoline-5-carboxylic acid to act as a bidentate ligand makes it a valuable component in the design of transition metal catalysts. The coordination of a metal ion to the isoquinoline nitrogen and the carboxylate group can create a well-defined and stable active site for catalysis. The electronic environment of the metal center, and thus its catalytic activity, can be fine-tuned by the electronic properties of the isoquinoline ring system and the chloro-substituent.

While specific catalytic applications of 4-chloroisoquinoline-5-carboxylic acid complexes have not been extensively reported, the broader field of transition metal catalysis with N,O-donor ligands is well-established. Such complexes have been shown to be effective catalysts for a wide range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

The chloro-substituent on the isoquinoline ring could also play a direct role in catalytic cycles. For example, it could participate in oxidative addition or reductive elimination steps, or it could influence the substrate binding and activation at the metal center.

Development of Novel Organic Reagents and Chemical Scaffolds for Diverse Applications

Beyond its use in materials and coordination chemistry, 4-chloroisoquinoline-5-carboxylic acid is a valuable building block for the synthesis of more complex organic molecules. The presence of multiple functional groups allows for a variety of chemical transformations, making it a versatile scaffold for the development of novel organic reagents and for the construction of diverse molecular architectures.

The carboxylic acid group can be readily converted into other functional groups, such as esters, amides, and acid chlorides, providing access to a wide range of derivatives. The chloro-substituent is a handle for various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are powerful tools for the formation of carbon-carbon bonds. These reactions would allow for the introduction of a wide variety of substituents at the 4-position of the isoquinoline ring, leading to a diverse library of compounds with potentially interesting biological or material properties.

Furthermore, the isoquinoline core itself can be a template for the synthesis of fused heterocyclic systems. Reactions that involve the annulation of new rings onto the isoquinoline framework can lead to complex polycyclic structures with unique three-dimensional shapes. rsc.orgnih.govnih.gov Such molecules are of interest in medicinal chemistry and drug discovery, as they can present pharmacophores in well-defined spatial orientations. The ability to perform multicomponent reactions with isoquinoline-based starting materials further expands the synthetic utility of this scaffold, allowing for the rapid construction of molecular complexity from simple starting materials. nih.govmdpi.comresearchgate.net

The following table summarizes some of the potential synthetic transformations of 4-chloroisoquinoline-5-carboxylic acid and their applications.

| Reaction Type | Functional Group Involved | Potential Application |

| Esterification/Amidation | Carboxylic Acid | Synthesis of derivatives with modified solubility and biological activity. |

| Cross-Coupling Reactions | Chloro Group | Introduction of diverse substituents for structure-activity relationship studies. |

| Annulation Reactions | Isoquinoline Ring | Construction of complex, fused heterocyclic systems for drug discovery. |

| Multicomponent Reactions | Multiple | Rapid generation of molecular diversity for high-throughput screening. |

Future Perspectives and Unexplored Research Avenues

Innovative Synthetic Methodologies

The development of novel and efficient synthetic routes is paramount to unlocking the potential of 4-Chloroisoquinoline-5-carboxylic acid and its derivatives. Traditional methods for isoquinoline (B145761) synthesis, such as the Bischler-Napieralski or Pictet-Spengler reactions, often require harsh conditions and have limited substrate scope. researchgate.netmdpi.com Future research will likely focus on more sustainable and versatile strategies.

Modern synthetic approaches that could be applied or adapted include:

Transition Metal-Catalyzed Reactions: Recent years have seen a surge in the use of catalysts based on palladium, rhodium, copper, and cobalt for constructing isoquinoline skeletons. researchgate.netorganic-chemistry.org These methods, often involving C-H activation, allow for more direct and atom-economical routes to highly substituted isoquinolines. nih.gov

Visible-Light Photoredox Catalysis: This environmentally friendly approach uses light to drive chemical reactions under mild conditions. nih.gov Developing a photoredox-catalyzed pathway could offer a green alternative for synthesizing or functionalizing the 4-Chloroisoquinoline-5-carboxylic acid core.

Flow Chemistry: Continuous flow synthesis offers improved safety, scalability, and control over reaction parameters compared to traditional batch processes. Adapting synthetic routes to flow chemistry platforms could enable more efficient and reproducible production of this compound.

| Methodology | Potential Advantage | Key Challenge |

|---|---|---|

| C-H Activation/Annulation | High atom economy, direct functionalization. researchgate.net | Achieving regioselectivity on the isoquinoline core. |

| Photoredox Catalysis | Mild reaction conditions, sustainable energy source. nih.gov | Identifying suitable photocatalysts and reaction partners. |

| Multi-component Reactions | Rapid assembly of complex molecules from simple precursors. harvard.edu | Controlling selectivity with multiple reactive species. |

| Flow Chemistry Synthesis | Enhanced safety, scalability, and process control. researchgate.net | Optimizing reaction conditions for continuous operation. |

Advanced Computational Design and Predictive Modeling

Computational chemistry offers powerful tools to accelerate the discovery and optimization of molecules based on the 4-Chloroisoquinoline-5-carboxylic acid scaffold. In silico methods can predict molecular properties, guide synthetic efforts, and elucidate structure-activity relationships (SAR) without the need for extensive empirical screening.

Future computational research avenues include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.net This knowledge is crucial for predicting its behavior in chemical reactions and its potential interactions with biological targets.

Molecular Docking and Simulation: For applications in drug discovery, molecular docking can predict the binding affinity and orientation of derivatives within the active site of a target protein. researchgate.netnih.gov Molecular dynamics (MD) simulations can further explore the stability of these interactions over time. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): By building computational models that correlate structural features with observed activity (e.g., biological potency), QSAR can guide the design of new derivatives with improved properties. nih.gov

Integration with High-Throughput and Automated Synthesis Platforms

The exploration of the chemical space around 4-Chloroisoquinoline-5-carboxylic acid can be dramatically accelerated by integrating its synthesis with automated and high-throughput platforms. nih.gov These technologies enable the rapid creation of large libraries of related compounds for screening in drug discovery, materials science, or other applications. numberanalytics.comresearchgate.net

Key technologies in this area include:

Robotic Synthesizers: Automated platforms can perform multi-step syntheses with minimal human intervention, increasing reproducibility and throughput. researchgate.netsigmaaldrich.com

Parallel Synthesis: The use of multi-well plates (e.g., 96-well format) allows for the simultaneous synthesis of hundreds of distinct analogues, each with a unique combination of building blocks. numberanalytics.com

Acoustic Droplet Ejection (ADE): This technology uses sound waves to transfer nanoliter-scale droplets of reagents, enabling the miniaturization of reactions. researchgate.net This significantly reduces the consumption of materials and allows for the creation of very large and diverse compound libraries. researchgate.net The combination of retrosynthesis software with automated synthesizers represents a significant leap in streamlining the process from design to execution. synthiaonline.com

Development of Ultrasensitive Analytical Techniques

As 4-Chloroisoquinoline-5-carboxylic acid and its derivatives find use in various applications, the need for highly sensitive and specific analytical methods for their detection and quantification will become critical. Future research should focus on developing techniques capable of measuring trace amounts of these compounds in complex matrices, such as environmental samples or biological fluids.

Potential areas for development include:

Advanced Mass Spectrometry (MS): Techniques like tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) can provide exceptional sensitivity and selectivity for identifying and quantifying specific molecules.

Novel Sensor Technologies: The development of electrochemical or optical sensors tailored for the detection of the chloroisoquinoline scaffold could enable real-time monitoring and analysis.

Hyphenated Chromatographic Methods: Combining different chromatographic techniques (e.g., GCxGC or LCxLC) can enhance the separation of the target analyte from interfering substances in complex mixtures, improving detection limits. The development of analytical toolkits combining techniques like Thermal Desorption Gas Chromatography/Mass Spectrometry (TD-GC/MS) and Inductively Coupled Plasma (ICP) could be adapted for halogenated compounds. chemrxiv.org

Expanded Utility in Emerging Materials Technologies

The rigid, planar structure of the isoquinoline core, combined with the electronic properties imparted by the chlorine atom and the reactive handle of the carboxylic acid, suggests significant potential for 4-Chloroisoquinoline-5-carboxylic acid as a building block in materials science. numberanalytics.com

Unexplored research avenues in this domain include:

Organic Electronics: Isoquinoline-based materials have already shown promise in organic light-emitting diodes (OLEDs). numberanalytics.com The specific substitution pattern of 4-Chloroisoquinoline-5-carboxylic acid could be exploited to tune the electronic and photophysical properties of new materials for applications in flexible electronics and sensors. numberanalytics.com

Metal-Organic Frameworks (MOFs): The carboxylic acid group is an ideal linker for constructing MOFs. By coordinating with metal ions, derivatives of this compound could form porous, crystalline materials with potential applications in gas storage, catalysis, and separation.

Functional Polymers: Incorporating the 4-Chloroisoquinoline-5-carboxylic acid moiety into polymer chains could create materials with unique properties, such as enhanced thermal stability, specific optical characteristics, or flame retardancy.

| Research Area | Objective | Key Methodologies | Potential Impact |

|---|---|---|---|

| Synthetic Chemistry | Develop efficient, scalable, and sustainable syntheses. | C-H Activation, Photoredox Catalysis, Flow Chemistry. | Greater accessibility for research and commercial use. |

| Computational Modeling | Predict properties and guide the design of new derivatives. | DFT, Molecular Docking, QSAR. | Accelerated discovery of molecules with desired functions. |

| Automated Synthesis | Rapidly generate libraries of analogues for screening. | Robotic Synthesizers, Parallel Synthesis, ADE. | High-throughput exploration of chemical space. |

| Analytical Chemistry | Create ultrasensitive detection and quantification methods. | LC-MS/MS, Novel Biosensors. | Accurate measurement in environmental and biological systems. |

| Materials Science | Incorporate the scaffold into novel functional materials. | OLEDs, Metal-Organic Frameworks, Functional Polymers. | Development of new technologies in electronics and energy. numberanalytics.com |

Q & A

Q. What are the best practices for presenting crystallographic or spectroscopic data in manuscripts?

- CIF Files: Deposit X-ray crystallography data in the Cambridge Structural Database (CSD) and include accession numbers.

- Spectra: Annotate key peaks in NMR/IR figures and provide raw data in supplementary materials .

- Tables: Summarize physicochemical properties (e.g., logP, solubility) with standard deviations from triplicate measurements .

Q. How can researchers ethically address discrepancies between their findings and prior literature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.